Zelenectide -

Zelenectide

Catalog Number: EVT-12519567
CAS Number:
Molecular Formula: C98H129N23O26S4
Molecular Weight: 2173.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zelenectide is developed by Bicycle Therapeutics, a biotechnology company specializing in the design of bicyclic peptides for therapeutic applications. The compound is currently in clinical trials, including Phase 2 and 3 studies, focusing on its effectiveness against advanced bladder cancer and other solid tumors . Its classification as a Bicycle Toxin Conjugate highlights its unique structure that combines a bicyclic peptide with a cytotoxic agent, differentiating it from standard antibody-drug conjugates .

Synthesis Analysis

Methods

The synthesis of Zelenectide involves several key steps:

  1. Peptide Synthesis: The bicyclic peptide backbone is synthesized using solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and structure of the peptide.
  2. Conjugation: The synthesized bicyclic peptide is then conjugated to monomethyl auristatin E through a cleavable linker. This linker is designed to release the cytotoxic agent once the compound is internalized by target cells .

Technical Details

The synthesis process requires careful optimization to ensure high purity and yield. The use of solid-phase methods facilitates efficient purification and characterization of the bicyclic peptide before conjugation.

Molecular Structure Analysis

Structure

Zelenectide has a complex molecular structure characterized by:

  • Molecular Formula: C98H129N23O26S4
  • Molecular Weight: Approximately 4.2 kDa
  • Structure Type: Bicyclic peptide linked to MMAE via a cleavable linker.

The bicyclic structure enhances stability and specificity, allowing for effective targeting of nectin-4 on cancer cells .

Data

The structural integrity and stability of Zelenectide are critical for its function as a therapeutic agent. The design enables rapid internalization into target cells, which is essential for its mechanism of action .

Chemical Reactions Analysis

Reactions

Zelenectide undergoes specific chemical reactions upon binding to its target:

  1. Binding to Nectin-4: The bicyclic peptide binds with high affinity to nectin-4 on the surface of cancer cells.
  2. Activation of Cleavable Linker: Following binding, the linker connecting the bicyclic peptide and MMAE is activated, resulting in the release of MMAE inside the cell.
  3. Disruption of Microtubule Formation: MMAE disrupts microtubule dynamics, inhibiting cell division and promoting apoptosis in cancer cells .

Technical Details

These reactions are crucial for the therapeutic efficacy of Zelenectide, as they ensure that the cytotoxic agent is delivered specifically to cancerous cells while minimizing off-target effects .

Mechanism of Action

Process

Zelenectide's mechanism involves several steps:

  1. Target Recognition: The bicyclic peptide component recognizes and binds to nectin-4.
  2. Internalization: Following binding, the entire complex is internalized into the cancer cell.
  3. Cytotoxic Release: The cleavable linker activates within the cellular environment, releasing MMAE.
  4. Cellular Impact: MMAE binds to tubulin, disrupting microtubule formation necessary for mitosis, leading to cell cycle arrest and apoptosis .

Data

Preclinical studies have shown that Zelenectide effectively reduces tumor size in models expressing nectin-4, indicating its potential as an effective treatment option .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in various solvents; stability maintained under specific storage conditions (e.g., -20°C) for long-term use .

Chemical Properties

  • Stability: The bicyclic structure contributes to enhanced stability compared to traditional conjugates.
  • Reactivity: Reacts specifically with nectin-4 without significant off-target interactions.

Relevant data indicate that Zelenectide has favorable pharmacokinetic properties, including a short plasma half-life which may contribute to its reduced toxicity profile compared to other therapies targeting similar pathways .

Applications

Zelenectide is primarily being developed for treating:

  • Metastatic urothelial carcinoma
  • Other solid tumors such as non-small cell lung cancer, esophageal cancer, pancreatic cancer, and triple-negative breast cancer.

Its unique mechanism and targeted approach position it as a promising candidate in oncology therapeutics, potentially offering improved efficacy with reduced side effects compared to existing treatments .

Properties

Product Name

Zelenectide

IUPAC Name

(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45S,48R,51S,54S,60R)-60-amino-39-(4-carbamimidamidobutyl)-36,48-bis(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontane-9-carboxylic acid

Molecular Formula

C98H129N23O26S4

Molecular Weight

2173.5 g/mol

InChI

InChI=1S/C98H129N23O26S4/c1-52(123)82-96(145)120-31-13-24-75(120)95(144)121-44-57(124)39-76(121)93(142)111-68(38-56-43-104-63-21-8-6-19-60(56)63)87(136)114-73(97(146)147)48-151-35-28-79(127)118-50-116-49-117(51-118)78(126)27-34-150-47-72(113-89(138)70(41-81(130)131)109-85(134)66(36-54-16-11-15-53-14-3-4-17-58(53)54)110-92(141)74-23-12-30-119(74)94(143)61(99)46-149-33-26-77(116)125)91(140)106-65(25-32-148-2)84(133)105-64(22-9-10-29-102-98(100)101)83(132)108-69(40-80(128)129)88(137)107-67(86(135)112-71(45-122)90(139)115-82)37-55-42-103-62-20-7-5-18-59(55)62/h3-8,11,14-21,42-43,52,57,61,64-76,82,103-104,122-124H,9-10,12-13,22-41,44-51,99H2,1-2H3,(H,105,133)(H,106,140)(H,107,137)(H,108,132)(H,109,134)(H,110,141)(H,111,142)(H,112,135)(H,113,138)(H,114,136)(H,115,139)(H,128,129)(H,130,131)(H,146,147)(H4,100,101,102)/t52-,57-,61+,64+,65+,66+,67+,68+,69+,70-,71+,72-,73+,74+,75+,76+,82+/m1/s1

InChI Key

CKPJISPOUWYYAX-HPHWZULQSA-N

Canonical SMILES

CC(C1C(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(CSCCC(=O)N4CN5CN(C4)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSCCC(=O)N4CN5CN(C4)C(=O)CCSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@H](CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.